molecular formula C6H11NO2 B1196711 2-Aminoethyl methacrylate CAS No. 7659-36-1

2-Aminoethyl methacrylate

Cat. No. B1196711
CAS RN: 7659-36-1
M. Wt: 129.16 g/mol
InChI Key: QLIBJPGWWSHWBF-UHFFFAOYSA-N
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Patent
US05252184

Procedure details

In a four-neck flask provided with a stirrer, a thermometer, a condenser, a dropping funnel, and a nitrogen gas inlet, 111.6 g of isoparaffin solvent (produced by Exxon Chemical K.K. and marketed under trademark designation of "Isobar M") was placed and 22.3 g of sorbitan monooleate was dissolved therein. The resultant solution was emulsified by gradual addition thereto of a mixed solution prepared as an aqueous monomer solution by combining 167 g of the hydrochloride of aminoethyl methacrylate obtained by the reaction of methacrylic acid and ethylene imine, 33 g of acrylic acid, and 135 g of deionized waterl. The emulsion in the flask, with the interior of the system thoroughly displaced with nitrogen and heated to 60° C., and 0.4 g of 2,2'-azobis(dimethyl valeronitrile) added thereto as a catalyst were heated at 60° C. and stirred for 8 hours, to produce an additive M for the production of paper according with the present invention.
Quantity
22.3 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
167 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
isoparaffin
Quantity
111.6 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].Cl.[C:32]([O:37][CH2:38][CH2:39][NH2:40])(=[O:36])[C:33]([CH3:35])=[CH2:34]>>[C:32]([OH:37])(=[O:36])[C:33]([CH3:35])=[CH2:34].[CH2:39]1[NH:40][CH2:38]1.[C:18]([OH:20])(=[O:19])[CH:17]=[CH2:16]

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
167 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN
Step Five
Name
isoparaffin
Quantity
111.6 g
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four-neck flask provided with a stirrer
CUSTOM
Type
CUSTOM
Details
of a mixed solution prepared as an aqueous monomer solution

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Name
Type
product
Smiles
C1CN1
Name
Type
product
Smiles
C(C=C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.